3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Brand Name:
Vulcanchem
CAS No.:
78041-95-9
VCID:
VC21326029
InChI:
InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3
SMILES:
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C
Molecular Formula:
C13H14N4S
Molecular Weight:
258.34 g/mol
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 78041-95-9
Cat. No.: VC21326029
Molecular Formula: C13H14N4S
Molecular Weight: 258.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78041-95-9 |
|---|---|
| Molecular Formula | C13H14N4S |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | 5,7-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
| Standard InChI | InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3 |
| Standard InChI Key | HZTFNWZISKIRNG-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
| Canonical SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator